BenchChemオンラインストアへようこそ!

N-cycloheptyladamantane-1-carboxamide

Lipophilicity Drug design Physicochemical properties

Procure N-cycloheptyladamantane-1-carboxamide to systematically probe cycloalkyl ring size in your adamantane carboxamide SAR matrix. Evidence from matched molecular pairs shows that substituting cyclohexyl with cycloheptyl can confer up to 36‑fold potency gains (sEH IC₅₀ 0.8 nM vs. 29 nM). The seven‑membered ring introduces distinct conformational equilibria (chair/twist‑chair) and a higher LogP that may access subpockets unavailable to the N‑cyclohexyl or N‑cyclopentyl analogs. Each shipment includes ≥95 % purity certification (LC‑MS/¹H NMR) to ensure reliable cross‑compound comparisons.

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
Cat. No. B3949188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyladamantane-1-carboxamide
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H29NO/c20-17(19-16-5-3-1-2-4-6-16)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H,19,20)
InChIKeyPAQKJZXCMSGSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyladamantane-1-carboxamide: Baseline Identity and Procurement Context


N-Cycloheptyladamantane-1-carboxamide (molecular formula C18H29NO; exact mass 275.2249 g/mol) is a secondary carboxamide composed of an adamantane-1-carbonyl core linked to a cycloheptylamine moiety. It belongs to the broader class of adamantane carboxamides, a chemical series with demonstrated inhibitory activity against Ebola virus glycoprotein (EBOV GP) [1] and the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. The parent scaffold, adamantane-1-carboxamide (CAS 5511-18-2), is itself a known inhibitor of Sindbis virus replication . The cycloheptyl substituent distinguishes this compound from the more common N-cyclohexyl and N-cyclopentyl analogs by introducing a seven-membered ring with distinct conformational flexibility, steric demand, and lipophilicity, properties that are relevant to both medicinal chemistry optimization and materials science applications.

Why N-Cycloheptyladamantane-1-carboxamide Cannot Be Interchanged with Generic Adamantane Carboxamides


Adamantane carboxamides are not a fungible commodity: the N-substituent dictates lipophilicity, steric occupancy, and hydrogen-bonding capacity, which in turn govern target engagement, metabolic stability, and physicochemical handling. The cycloheptyl group introduces a medium-sized (seven-membered) cycloalkane ring whose chair/twist-chair conformational equilibria differ fundamentally from the six-membered cyclohexyl ring . In the soluble epoxide hydrolase (sEH) inhibitor class, a cycloheptyl substituent conferred approximately 36-fold greater enzymatic potency (IC50 = 0.8 nM vs. 29 nM) compared to a cyclohexyl substituent in matched molecular pairs, underscoring that subtle ring-size changes can produce order-of-magnitude activity shifts [1]. For procurement decisions, substituting N-cycloheptyladamantane-1-carboxamide with the cheaper N-cyclohexyl or N-cyclopentyl analog may introduce uncharacterized changes in potency, solubility, or off-target profile that invalidate the experimental SAR hypothesis.

Quantitative Differentiation Evidence for N-Cycloheptyladamantane-1-carboxamide vs. Closest Analogs


Ring-Size Lipophilicity Modulation: Cycloheptyl vs. Cyclohexyl vs. Cyclopentyl

The cycloheptyl substituent increases lipophilicity relative to the cyclohexyl and cyclopentyl analogs. Predicted LogP values follow the trend cycloheptyl > cyclohexyl > cyclopentyl, consistent with the incremental methylene contribution. This difference directly impacts membrane permeability and metabolic clearance predictions.

Lipophilicity Drug design Physicochemical properties

Cycloalkyl Ring Conformational Flexibility: Steric Footprint Differentiation

Cycloheptane adopts multiple low-energy conformations (chair, twist-chair, boat) with a pseudorotational itinerary, whereas cyclohexane is locked predominantly in a single chair conformation and cyclopentane in envelope/twist conformations. This conformational plasticity of the cycloheptyl ring provides a distinct dynamic steric footprint at the amide nitrogen that may sample a broader range of pharmacophoric space compared to the conformationally restricted cyclohexyl analog. [1]

Conformational analysis Steric effects Molecular recognition

Matched Molecular Pair Analysis: Cycloheptyl vs. Cyclohexyl in Adamantane-Containing Enzyme Inhibitors

In a series of human soluble epoxide hydrolase (sEH) inhibitors bearing an adamantane-like core, a matched molecular pair comparison reveals that replacement of a cyclohexyl substituent (compound 14f) with a cycloheptyl substituent (compound 14g) improved enzymatic IC50 from 29 nM to 0.8 nM—a 36-fold increase in potency. The cycloheptyl derivative also exhibited favorable hERG selectivity (9% inhibition at 30 μM) and high rat plasma exposure (AUC24h = 7,840 ng·h/mL) [1]. While these compounds are not identical to N-cycloheptyladamantane-1-carboxamide, they share the adamantane carboxamide pharmacophore and the N-cycloheptyl substituent, providing the strongest available class-level inference for differentiation.

Matched molecular pair sEH inhibition Structure-activity relationship

Molecular Size and Formula Mass Differentiation for Analytical Method Development

N-Cycloheptyladamantane-1-carboxamide (C18H29NO, monoisotopic mass 275.2249 Da) is distinguishable from its closest analogs by mass spectrometry: N-cyclohexyladamantane-1-carboxamide (C17H27NO, monoisotopic mass 261.2093 Da) differs by 14.0156 Da (one CH2 unit), and N-cyclopentyladamantane-1-carboxamide (C16H25NO, monoisotopic mass 247.1936 Da) differs by 28.0313 Da . These mass differences enable unambiguous identification by LC-MS or GC-MS, which is critical for procurement quality verification. The predicted boiling point of the cyclohexyl analog is 435.0±12.0 °C at 760 mmHg, and the cycloheptyl analog is expected to exhibit a slightly higher boiling point due to increased molecular weight and surface area .

Analytical chemistry Mass spectrometry Quality control

Adamantane Carboxamide Class-Level Antiviral Activity: Ebola Virus Glycoprotein Inhibition

The adamantane carboxamide chemical series has been validated as Ebola virus (EBOV) cell entry inhibitors targeting the viral glycoprotein (GP). Lead compounds in this series demonstrated EC50 values of approximately 10–15 nM in VSV-pseudotyped EBOV infectivity assays and low hundred nanomolar activity against wild-type EBOV, with aqueous solubility >20 mg/mL and attractive metabolic stability in human and nonhuman liver microsomes [1]. N-Cycloheptyladamantane-1-carboxamide shares the adamantane-1-carboxamide core scaffold with this validated antiviral series. X-ray cocrystallography confirmed direct binding of an adamantane carboxamide to the EBOV GP, providing a structural basis for target engagement [1]. No direct antiviral data exist specifically for N-cycloheptyladamantane-1-carboxamide.

Antiviral Ebola virus Glycoprotein inhibitor

Synthetic Accessibility: One-Step Amidation from Adamantane-1-Carboxylic Acid

N-substituted adamantane-1-carboxamides, including the cycloheptyl derivative, are accessible via standard amidation of adamantane-1-carboxylic acid (or its acid chloride) with the corresponding primary amine (cycloheptylamine). A general protocol using triphenyl phosphate as coupling agent in DMF at 130 °C for 4 hours yields the amide in approximately 85% isolated yield for aryl amine analogs; similar or higher yields are expected for alkyl amines due to their greater nucleophilicity . An alternative one-step method involves direct alkylation of N,N-dialkylcarboxamides with 1,3-dehydroadamantane, providing substituted carboxylic acid amides containing a 1-adamantyl substituent [1]. Cycloheptylamine (CAS 5452-35-7) is commercially available from multiple suppliers [2].

Synthetic chemistry Amidation Scalability

Recommended Application Scenarios for N-Cycloheptyladamantane-1-carboxamide Procurement


Medicinal Chemistry SAR Exploration of N-Cycloalkyl Adamantane Carboxamide Series

Procure N-cycloheptyladamantane-1-carboxamide alongside its N-cyclohexyl and N-cyclopentyl analogs to systematically probe the effect of cycloalkyl ring size on target potency within the adamantane carboxamide series. The matched molecular pair evidence from sEH inhibitors—where cycloheptyl substitution conferred a 36-fold potency gain over cyclohexyl (IC50 0.8 nM vs. 29 nM)—provides a strong rationale for including the seven-membered ring variant in any SAR matrix [1]. Ensure each analog is accompanied by ≥95% purity certification and identity confirmation via LC-MS or ¹H NMR to enable reliable cross-compound comparisons.

Ebola Virus Glycoprotein (EBOV GP) Inhibitor Lead Optimization

Use N-cycloheptyladamantane-1-carboxamide as a core scaffold for synthesizing focused libraries targeting the EBOV GP cell entry mechanism. The adamantane carboxamide chemotype has been validated by X-ray cocrystallography with EBOV GP and demonstrates EC50 values in the 10–15 nM range for optimized leads [1]. The cycloheptyl substituent introduces a distinct steric and lipophilic profile that may occupy subpockets inaccessible to smaller N-alkyl or N-cyclohexyl derivatives, potentially improving target residence time or selectivity over host receptors.

Physicochemical Property Profiling and Analytical Method Development

Procure N-cycloheptyladamantane-1-carboxamide as a reference standard for developing HPLC, LC-MS, or GC-MS methods that must resolve closely related N-cycloalkyladamantane carboxamides. The distinct monoisotopic mass (275.2249 Da) and predicted LogP (~3.8–4.2) differentiate it from the cyclohexyl analog (261.2093 Da; LogP ~3.3–3.7) [1]. This compound serves as a system suitability test material when chromatographic separation of homologs differing by a single methylene unit is required.

Chemical Biology Probe for 11β-HSD1 and Related Short-Chain Dehydrogenase/Reductase Enzymes

Deploy N-cycloheptyladamantane-1-carboxamide as a chemical probe in enzymatic assays targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or soluble epoxide hydrolase (sEH). The adamantane carboxamide scaffold is a privileged chemotype for these enzymes, with reported IC50 values in the low nanomolar range for optimized members of the series [1][2]. The cycloheptyl analog fills an underexplored region of N-substituent space and may reveal steric tolerance limits within the enzyme active site.

Quote Request

Request a Quote for N-cycloheptyladamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.